molecular formula C15H15N3OS B2682742 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole CAS No. 385796-45-2

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No. B2682742
CAS RN: 385796-45-2
M. Wt: 285.37
InChI Key: TYRGAFDFPYFMAA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole (DMPT) is a thiazole derivative that has been studied for its various chemical and biological properties. It is a heterocyclic compound and belongs to the group of thiazoles, which are a class of heterocyclic compounds containing a five-membered ring with four nitrogen atoms and one sulfur atom. DMPT has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug development.

Scientific Research Applications

Tautomerism and Structural Insights

Research on NH-pyrazoles, including compounds related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole, highlights their unique tautomerism and structural characteristics. X-ray crystallography studies reveal complex patterns of hydrogen bonds stabilizing their structures, with tautomerism observed in both solution and solid states, indicative of their potential for diverse chemical interactions and reactivity (Cornago et al., 2009).

Structural Modification and Chemical Properties

Another study focused on the preparation and characterization of new 1H-pyrazole derivatives, including those with methoxyphenyl groups, providing insights into their structural properties and potential chemical applications. These compounds exhibit intermolecular hydrogen bonds forming cyclic dimers, showcasing their versatility in chemical modifications and utility in various chemical contexts (Wang et al., 2013).

Organized Assemblies and Ionic Interactions

The formation of organized assemblies of protonated pyrazole-based ionic salts demonstrates the ability of these compounds to engage in anion-directed assembly processes. Such characteristics underline their potential in crafting materials with specific molecular architectures, enhancing their applicability in material science and nanochemistry (Zheng et al., 2013).

Diverse Synthetic Library and Reactivity

Research into generating a structurally diverse library from compounds related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole underscores the compound's flexibility in chemical reactions. This versatility facilitates the exploration of chemical space for new materials, drugs, and functional molecules, expanding its applications in synthetic chemistry and drug discovery (Roman, 2013).

Molecular Docking and Biological Potential

A study involving molecular docking and quantum chemical calculations of a structurally similar compound suggests the importance of these molecules in understanding biological interactions at the molecular level. Such studies are crucial for designing molecules with targeted biological activities, showcasing the potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole derivatives in medicinal chemistry and pharmacology (Viji et al., 2020).

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-8-11(2)18(17-10)15-16-14(9-20-15)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGAFDFPYFMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole

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